Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester
Brand Name:
Vulcanchem
CAS No.:
180301-42-2
VCID:
VC20934430
InChI:
InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3
SMILES:
CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Molecular Formula:
C13H19N5O2S2
Molecular Weight:
341.5 g/mol
Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester
CAS No.: 180301-42-2
Cat. No.: VC20934430
Molecular Formula: C13H19N5O2S2
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180301-42-2 |
|---|---|
| Molecular Formula | C13H19N5O2S2 |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | (1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate |
| Standard InChI | InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3 |
| Standard InChI Key | WHYUBHKOVOCYJI-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
| Canonical SMILES | CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator